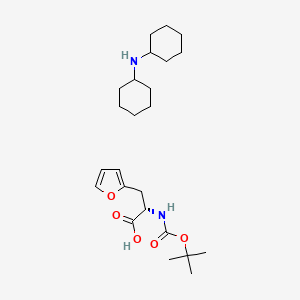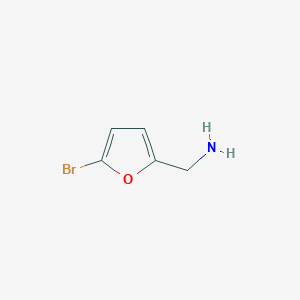
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Vue d'ensemble
Description
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is a chemical compound that is part of a broader class of benzene derivatives with potential applications in various fields, including materials science and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of diamines with other chemical reagents. For instance, the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine was achieved by treating 1,5-difluoro-2,4-dinitrobenzene with a specific diamine and a base in ethanol, leading to a high yield of the desired product under optimized conditions . This suggests that a similar approach could be used for synthesizing N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzene diamine derivatives is characterized by the presence of amine groups attached to a benzene ring, which can significantly influence the compound's reactivity and physical properties. For example, the Schiff base compounds derived from benzaldehyde and diamine exhibit a coplanar arrangement of the imino group with the adjacent benzene ring, which can affect the compound's crystalline structure and reactivity . This information can be useful in predicting the molecular structure and behavior of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine.
Chemical Reactions Analysis
Benzene diamine derivatives can participate in various chemical reactions, including the formation of Schiff bases and their use in the synthesis of polyimides. The reactivity of these compounds is often influenced by the substituents on the benzene ring and the nature of the amine groups. For instance, the synthesis of polyimides involves the reaction of diamines with dianhydrides, where the presence of trifluoromethyl groups can enhance the solubility and thermal stability of the resulting polymers . This suggests that N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine could also be a valuable precursor for the synthesis of high-performance materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene diamine derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's solubility, thermal stability, and optical properties. For example, polyimides derived from trifluoromethyl-substituted diamines exhibit high thermal stability, low moisture absorption, and good solubility, making them suitable for advanced applications . Additionally, the aggregation-induced emission characteristics of certain benzene diamine derivatives highlight the potential for these compounds in sensing applications . These insights can be applied to understand the properties of N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine and its potential uses.
Safety and Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEWNTUETRXSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215175 | |
| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
CAS RN |
54672-12-7 | |
| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)
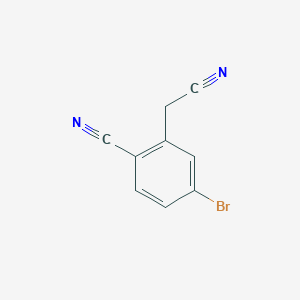

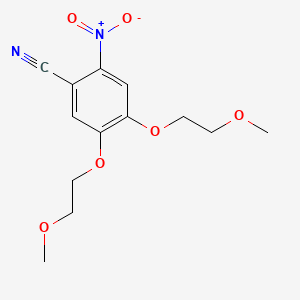
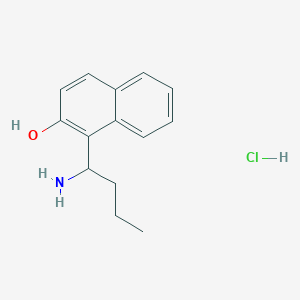
![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)
